REACTION_CXSMILES
|
C[O:2][C:3]1[CH:12]=[CH:11][CH:10]=[C:9]2[C:4]=1[CH2:5][CH2:6][CH:7]([N:13]([CH3:15])[CH3:14])[CH2:8]2.B(Br)(Br)Br.N>C(Cl)Cl>[CH3:14][N:13]([CH3:15])[CH:7]1[CH2:6][CH2:5][C:4]2[C:3]([OH:2])=[CH:12][CH:11]=[CH:10][C:9]=2[CH2:8]1
|
Name
|
|
Quantity
|
8.86 g
|
Type
|
reactant
|
Smiles
|
COC1=C2CCC(CC2=CC=C1)N(C)C
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
51.8 mL
|
Type
|
reactant
|
Smiles
|
B(Br)(Br)Br
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
while stirring overnight (ca. 14 h)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to reach r.t.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled again to 0° C.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at 0° C. for 15 min
|
Duration
|
15 min
|
Type
|
FILTRATION
|
Details
|
The salts were filtered off
|
Type
|
CUSTOM
|
Details
|
layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was extracted with CH2Cl2 (4×40 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue (6.99 g) was purified by flash chromatography on silica gel (30:70:2-100:0:2 AcOEt/Hexane/Et3N and 30:70:2 AcOEt/Hexane/Et3N-90:10:2 AcOEt/MeOH/Et3N)
|
Reaction Time |
14 h |
Name
|
|
Type
|
product
|
Smiles
|
CN(C1CC=2C=CC=C(C2CC1)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.8 g | |
YIELD: PERCENTYIELD | 34% | |
YIELD: CALCULATEDPERCENTYIELD | 33.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C[O:2][C:3]1[CH:12]=[CH:11][CH:10]=[C:9]2[C:4]=1[CH2:5][CH2:6][CH:7]([N:13]([CH3:15])[CH3:14])[CH2:8]2.B(Br)(Br)Br.N>C(Cl)Cl>[CH3:14][N:13]([CH3:15])[CH:7]1[CH2:6][CH2:5][C:4]2[C:3]([OH:2])=[CH:12][CH:11]=[CH:10][C:9]=2[CH2:8]1
|
Name
|
|
Quantity
|
8.86 g
|
Type
|
reactant
|
Smiles
|
COC1=C2CCC(CC2=CC=C1)N(C)C
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
51.8 mL
|
Type
|
reactant
|
Smiles
|
B(Br)(Br)Br
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
while stirring overnight (ca. 14 h)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to reach r.t.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled again to 0° C.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at 0° C. for 15 min
|
Duration
|
15 min
|
Type
|
FILTRATION
|
Details
|
The salts were filtered off
|
Type
|
CUSTOM
|
Details
|
layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was extracted with CH2Cl2 (4×40 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue (6.99 g) was purified by flash chromatography on silica gel (30:70:2-100:0:2 AcOEt/Hexane/Et3N and 30:70:2 AcOEt/Hexane/Et3N-90:10:2 AcOEt/MeOH/Et3N)
|
Reaction Time |
14 h |
Name
|
|
Type
|
product
|
Smiles
|
CN(C1CC=2C=CC=C(C2CC1)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.8 g | |
YIELD: PERCENTYIELD | 34% | |
YIELD: CALCULATEDPERCENTYIELD | 33.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |